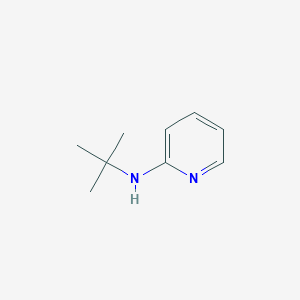

N-tert-butylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-tert-butylpyridin-2-amine is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, where the amino group is substituted with a tert-butyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-tert-butylpyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method .

Another method involves the use of tert-butyl nitrite as a carbon source. This approach allows for the synthesis of N-tert-butyl amides under mild conditions without the need for heat, metal, or acid catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of catalysts like Cu(OTf)2 and tert-butyl nitrite can be scaled up for industrial production, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

N-tert-butylpyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly antifungal agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-tert-butylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells .

Comparación Con Compuestos Similares

N-tert-butylpyridin-2-amine can be compared with other similar compounds, such as:

2-tert-butylaminopyridine: Similar in structure but with different functional groups.

N-tert-butoxycarbonylamino pyridine: Used in similar applications but with distinct chemical properties.

These compounds share some similarities in their chemical behavior and applications but differ in their specific uses and effectiveness in various contexts.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new pharmaceuticals and materials.

Actividad Biológica

N-tert-butylpyridin-2-amine is a chemical compound with significant potential in medicinal chemistry due to its biological activity. This compound, characterized by its unique structure and functional groups, has been investigated for its interactions with various biological systems, particularly in the context of drug metabolism and therapeutic applications.

- Molecular Formula : C9H14N2

- Molecular Weight : 150.22 g/mol

- Structure : The compound features a pyridine ring with a tert-butyl group at the 2-position, which influences its reactivity and interactions with biological targets.

This compound primarily interacts with the enzyme sterol 14-alpha demethylase (CYP51), which is crucial in the ergosterol biosynthetic pathway. This interaction leads to the inhibition of ergosterol synthesis in fungi, making it a potential antifungal agent. The binding affinity of this compound to CYP51 suggests its role as an effective inhibitor, thereby disrupting fungal cell membrane integrity.

Antifungal Activity

The compound has shown promising antifungal properties by inhibiting fungal growth through its action on CYP51. This mechanism is particularly relevant for treating infections caused by Candida albicans and other pathogenic fungi. The inhibition of ergosterol synthesis can lead to increased membrane permeability and cell death in susceptible organisms.

Drug Metabolism Studies

Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can alter the metabolic pathways of concurrent medications, potentially leading to drug-drug interactions. Understanding these interactions is crucial for developing safer therapeutic regimens involving this compound.

Study 1: Inhibition of CYP51

A study evaluated the efficacy of this compound as a CYP51 inhibitor. Results indicated a significant reduction in ergosterol levels in Candida albicans cultures treated with the compound compared to untreated controls. The IC50 value was determined to be approximately 25 µM, demonstrating its potency as an antifungal agent.

Study 2: Drug Interaction Profile

In a pharmacokinetic study, this compound was administered alongside common medications metabolized by CYP450 enzymes. The results showed altered plasma concentrations of these drugs, highlighting the importance of monitoring when used in combination therapies.

Data Table: Biological Activities of this compound

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antifungal | CYP51 (Candida albicans) | 25 | Significant inhibition of ergosterol synthesis |

| Drug Interaction | Various CYP450 enzymes | Varies | Alters metabolism of co-administered drugs |

Propiedades

Fórmula molecular |

C9H14N2 |

|---|---|

Peso molecular |

150.22 g/mol |

Nombre IUPAC |

N-tert-butylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11) |

Clave InChI |

QPGXCNHXRQZIJH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NC1=CC=CC=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.